molecular formula C10H16O2Si B8499549 4-Trimethylsilyloxymethyl-phenol

4-Trimethylsilyloxymethyl-phenol

Cat. No.: B8499549
M. Wt: 196.32 g/mol
InChI Key: NFABTBHOLYUKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trimethylsilyloxymethyl-phenol is a useful research compound. Its molecular formula is C10H16O2Si and its molecular weight is 196.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O2Si

Molecular Weight

196.32 g/mol

IUPAC Name

4-(trimethylsilyloxymethyl)phenol

InChI

InChI=1S/C10H16O2Si/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7,11H,8H2,1-3H3

InChI Key

NFABTBHOLYUKGI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 ml of dichloromethane followed by 60 g of triethylamine are added to 30 g of 4-hydroxymethyl-phenol introduced into a 500 ml flask maintained under a hydrogen atmosphere. The temperature of the obtained solution is brought to 10° C. and 64 g of trimethylsilyl chloride are added thereto in about one hour, keeping the temperature at 10° C. Thus, the temperature is left to spontaneously rise to 25° C., maintaining such conditions for one hour. Then, the reaction of the substrate is controlled under TLC. Upon ascertaining the disappearance of the initial product, 200 ml of an aqueous saturated NaCl solution are added and the two-phase system is stirred vigorously for 10′ and then the two phases are decanted. The lower organic phase is washed with two 200 ml portions of deionised water and then concentrated to residue, obtaining a yellowish oil. Such residue is recovered using 500 ml of DMF in a 2-liter flask and a solution constituted by 3 g of Lithium acetate in 60 ml of water is added to the obtained solution. The mixture is maintained at 25° C. for one hour, then the removal of the trimethylsilyl group on the phenolic hydroxyl is controlled under TLC. Then, 650 ml of a saturated NaCl solution and 455 ml of toluene are added to the reaction mixture and the mixture is stirred vigorously for 10′, then the two phases are left to decant. The upper organic phase is then washed with two 650 ml portions of deionised water and concentrated under vacuum, obtaining 33 g of the desired product (70% yield).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
[Compound]
Name
initial product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
60 g
Type
solvent
Reaction Step Six
Yield
70%

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